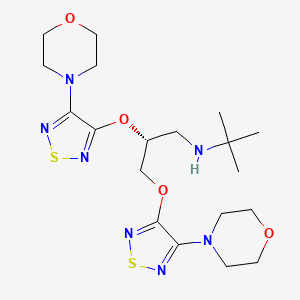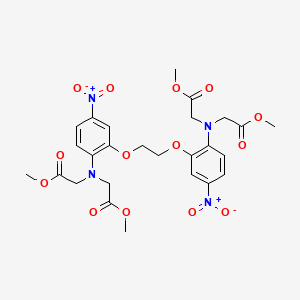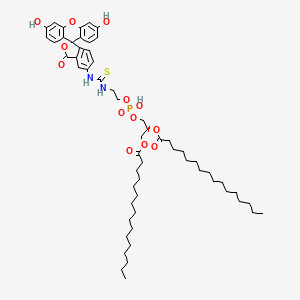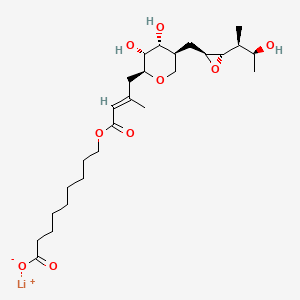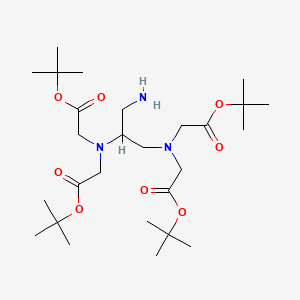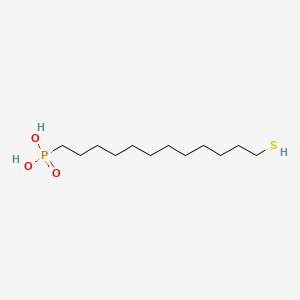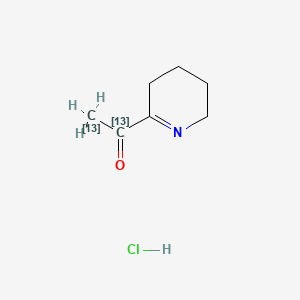
D-(-)-2-Phenylglycine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(-)-2-Phenylglycine-d5 is a chiral amino acid derivative that has become increasingly popular in the scientific community due to its strong affinity for specific receptors in the body and its ability to be used in a variety of laboratory experiments. It is a stable compound that can be synthesized in a variety of ways, and it can be used to study a range of biochemical and physiological processes.
作用機序
The mechanism of action of D-(-)-2-Phenylglycine-d5 is not completely understood, but it is believed to bind to certain receptors in the body. It is thought to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it is thought to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of D-(-)-2-Phenylglycine-d5 are not completely understood, but it is believed to have a range of effects on the body. It is thought to have an anxiolytic effect, which may be due to its interaction with the GABA-A receptor. Additionally, it is thought to have an antidepressant effect, which may be due to its interaction with the 5-HT2A receptor. It is also believed to have a neuroprotective effect, as well as an anti-inflammatory effect.
実験室実験の利点と制限
The main advantage of using D-(-)-2-Phenylglycine-d5 in laboratory experiments is that it is a stable compound that can be synthesized in a variety of ways. Additionally, it has strong affinity for specific receptors in the body, making it an ideal compound for studying the biochemical and physiological effects of various compounds. However, it is important to note that the effects of D-(-)-2-Phenylglycine-d5 on the body are not completely understood, and it is important to be aware of the potential risks associated with using it in laboratory experiments.
将来の方向性
There are a number of potential future directions for D-(-)-2-Phenylglycine-d5 research. One potential direction is to further study the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to determine the potential therapeutic applications of this compound. Additionally, further research could be done to determine the potential side effects of this compound. Finally, further research could be done to determine the potential interactions of this compound with other drugs and compounds.
合成法
The synthesis of D-(-)-2-Phenylglycine-d5 is a relatively simple process that can be achieved using a few basic steps. The most common synthesis method begins with the reaction of 2-chloro-3-methyl-4-nitrophenol with sodium borohydride to form a 2-chloro-3-methyl-4-nitrophenylboronic ester. This ester is then reacted with ethyl diazoacetate to form a 2-chloro-3-methyl-4-nitrophenyl diazoacetate. The diazoacetate is then reacted with sodium hydroxide to form a 2-chloro-3-methyl-4-nitrophenylhydrazine. Finally, the hydrazine is reacted with benzyl bromide to form the desired product, D-(-)-2-Phenylglycine-d5.
科学的研究の応用
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research. It has been used to study the binding properties of various receptors, as well as the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on various receptors, as well as the effects of drugs on the body. Additionally, D-(-)-2-Phenylglycine-d5 has been used in a variety of laboratory experiments, such as enzyme assays, receptor binding assays, and cell culture experiments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of D-(-)-2-Phenylglycine-d5 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol", "Water"], "Reaction": [ { "Step 1": "Benzaldehyde-d5 is reacted with benzyl cyanide in the presence of sodium borohydride to form racemic 2-phenyl-2-hydroxyacetonitrile-d5.", "Reagents": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride"], "Conditions": ["Room temperature", "Anhydrous conditions"], "Yield": "Moderate" }, { "Step 2": "The racemic 2-phenyl-2-hydroxyacetonitrile-d5 is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Reagents": ["Racemic 2-phenyl-2-hydroxyacetonitrile-d5", "Hydrochloric acid"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 3": "The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Reagents": ["Hydrochloride salt", "Sodium hydroxide"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 4": "The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Reagents": ["Free base", "Diethyl ether", "Water", "Anhydrous sodium sulfate"], "Conditions": ["Room temperature"], "Yield": "Good" }, { "Step 5": "The diethyl ether is evaporated under reduced pressure to obtain D-(-)-2-Phenylglycine-d5 as a white solid.", "Reagents": ["Organic layer"], "Conditions": ["Reduced pressure"], "Yield": "Good" } ] } | |
CAS番号 |
1246817-98-0 |
製品名 |
D-(-)-2-Phenylglycine-d5 |
分子式 |
C8H9NO2 |
分子量 |
156.196 |
IUPAC名 |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChIキー |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
同義語 |
(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



